N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide

Description

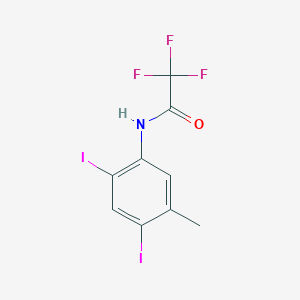

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is a halogenated acetamide derivative featuring a trifluoroacetamide group bound to a 2,4-diiodo-5-methylphenyl substituent. The compound’s structure combines electron-withdrawing iodine atoms and a methyl group on the aromatic ring, which influence its electronic and steric properties.

Properties

CAS No. |

919771-65-6 |

|---|---|

Molecular Formula |

C9H6F3I2NO |

Molecular Weight |

454.95 g/mol |

IUPAC Name |

N-(2,4-diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C9H6F3I2NO/c1-4-2-7(6(14)3-5(4)13)15-8(16)9(10,11)12/h2-3H,1H3,(H,15,16) |

InChI Key |

NEPYCDKGIQWWMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)I)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide typically involves the iodination of a methylphenyl precursor followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with trifluoroacetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding iodinated phenyl derivatives.

Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenyl ketones, while reduction can produce deiodinated phenyl compounds. Substitution reactions can result in a variety of functionalized phenyl derivatives.

Scientific Research Applications

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and trifluoroacetamide group play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Substituents and Their Effects

- The methyl group at position 5 adds moderate hydrophobicity . Trifluoroacetamide: The -CF₃ group is highly electronegative, increasing acidity and influencing binding interactions in biological systems .

Analog 2 : 2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide ()

Molecular Weight and Lipophilicity

| Compound | Molecular Weight | Key Features Affecting Lipophilicity |

|---|---|---|

| Target Compound | ~527 g/mol* | High due to iodine and methyl groups |

| N-(4-Acetylphenyl)-trifluoroacetamide | 245.17 g/mol | Moderate (acetyl group reduces lipophilicity) |

| N-(2-Hydroxy-5-methylphenyl)-trifluoroacetamide | 225.16 g/mol | Lower (hydroxyl group increases polarity) |

*Calculated based on formula C₉H₆F₃I₂NO.

Comparative Stability and Reactivity

Stability :

Reactivity :

- The trifluoroacetamide group in all analogs is resistant to enzymatic cleavage, but the target compound’s iodine substituents could facilitate electrophilic substitution reactions, enabling further functionalization .

Biological Activity

N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and implications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 440.93 g/mol. Its IUPAC name is N-(2,4-diiodophenyl)-2,2,2-trifluoroacetamide. The presence of both iodine and trifluoroacetamide groups contributes to its distinct chemical behavior.

| Property | Value |

|---|---|

| CAS No. | 878133-06-3 |

| Molecular Formula | C8H4F3I2NO |

| Molecular Weight | 440.93 g/mol |

| IUPAC Name | N-(2,4-diiodophenyl)-2,2,2-trifluoroacetamide |

| InChI | InChI=1S/C8H4F3I2NO/c9-8(10,11)7(15)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The iodine atoms in the compound can form strong bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or modulation of protein interactions. The trifluoroacetamide group may enhance the stability of these interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its effects on various enzymes, particularly those involved in metabolic pathways.

- Protein Binding : It forms stable complexes with proteins which may alter their function.

- Halogen Bonding : The presence of iodine allows for unique halogen bonding interactions that can influence biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoroacetamide groups exhibit antimicrobial properties. This compound has shown potential in inhibiting the growth of certain bacteria and fungi.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that this compound effectively inhibited specific enzymes related to metabolic disorders. For instance, it was tested against aldose reductase and showed significant inhibitory activity.

- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties through its interaction with proteins involved in cell cycle regulation.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2,4-Diiodophenol | Moderate antibacterial activity | Lacks trifluoroacetamide group |

| N-(2,4-Diiodophenyl)-2-hydroxyacetamide | Antioxidant properties | Hydroxyl group enhances reactivity |

| 4,4’-Diiodobiphenyl | Limited biological activity | Primarily used as a reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.